molecular formula C10H4Cl2F3N3 B7843811 2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile

2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile

Cat. No.: B7843811
M. Wt: 294.06 g/mol
InChI Key: DDEGIPKOLSTMSF-UHFFFAOYSA-N
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Description

2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile typically involves the reaction of 5,6-dichloro-2-(trifluoromethyl)benzimidazole with acetonitrile. The reaction is usually carried out under reflux conditions with a suitable base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1H-benzimidazole
  • 5,6-dichloro-1H-benzimidazole
  • 2-(trifluoromethyl)benzimidazole derivatives

Uniqueness

2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile is unique due to the presence of both dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[5,6-dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3/c11-5-3-7-8(4-6(5)12)18(2-1-16)9(17-7)10(13,14)15/h3-4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEGIPKOLSTMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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